4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine (CAS 850937-40-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-thioether class, incorporating a 5-chlorothien-2-yl substituent at the oxadiazole C5 position and a morpholine ring linked via a thioacetyl bridge. The compound has a molecular formula of C12H12ClN3O3S2, a molecular weight of 345.83 g/mol, and computed physicochemical properties including a calculated logP (clogP) of 2.30 and a topological polar surface area (tPSA) of 79.37 Ų.

Molecular Formula C12H12ClN3O3S2
Molecular Weight 345.82
CAS No. 850937-40-5
Cat. No. B2651398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
CAS850937-40-5
Molecular FormulaC12H12ClN3O3S2
Molecular Weight345.82
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C12H12ClN3O3S2/c13-9-2-1-8(21-9)11-14-15-12(19-11)20-7-10(17)16-3-5-18-6-4-16/h1-2H,3-7H2
InChIKeyWKHAKJLJJKEPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine (CAS 850937-40-5): Compound Identity and Structural Classification


4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine (CAS 850937-40-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-thioether class, incorporating a 5-chlorothien-2-yl substituent at the oxadiazole C5 position and a morpholine ring linked via a thioacetyl bridge . The compound has a molecular formula of C12H12ClN3O3S2, a molecular weight of 345.83 g/mol, and computed physicochemical properties including a calculated logP (clogP) of 2.30 and a topological polar surface area (tPSA) of 79.37 Ų [1]. It is catalogued in the ZINC database (ZINC58394355) as a screening-available compound, with no experimentally determined bioactivity data deposited in ChEMBL as of the most recent update [2].

Why 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


Within the 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl series, the amine capping group constitutes the critical pharmacophoric differentiator. Replacing the morpholine ring with tetrahydroquinoline (CAS 850937-44-9, MW 391.89) increases molecular weight by ~46 Da and substantially elevates lipophilicity (estimated ΔclogP > +1.0), reducing aqueous solubility and altering membrane permeability . Substitution with a thiazol-2-yl acetamide (CAS 850937-45-0) introduces an additional hydrogen-bond donor and increases polar surface area, modifying target engagement profiles . At the isomeric level, the 1,3,4-oxadiazole core itself exhibits systematically different physicochemical behaviour compared to 1,2,4-oxadiazole matched pairs, with an order-of-magnitude lower logD, improved metabolic stability, and reduced hERG inhibition [1]. Procurement of a generic oxadiazole analog without morpholine therefore risks altering solubility, permeability, metabolic clearance, and off-target liability—parameters that cannot be retrospectively corrected without full re-synthesis and re-profiling.

Quantitative Comparator Evidence for 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine (CAS 850937-40-5)


Morpholine vs. Tetrahydroquinoline Capping Group: Molecular Weight and Lipophilicity Differentiation

The target compound incorporates a morpholine ring directly via a thioacetyl linker. The closest catalogued analog substitutes this with a tetrahydroquinoline ring (CAS 850937-44-9). The morpholine variant has a molecular weight of 345.83 g/mol compared to 391.89 g/mol for the tetrahydroquinoline analog (+46.06 Da, +13.3%). The computed clogP of the morpholine derivative is 2.30 [1]; the tetrahydroquinoline analog, with its additional fused aromatic ring, is predicted to have a substantially higher logP (estimated ΔclogP > +1.0 based on fragment addition of a benzene ring), reducing aqueous solubility and elevating plasma protein binding. The lower MW and logP of the morpholine variant align with established drug-likeness criteria (Lipinski's Rule of Five) more favourably .

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Hydrogen-Bond Donor/Acceptor Profile: Morpholine vs. Thiazole Acetamide Differentiation

The target compound has one hydrogen-bond donor (HBD = 1) and six hydrogen-bond acceptors (HBA = 6) based on its molecular constitution [1]. The closely related thiazol-2-yl acetamide analog (CAS 850937-45-0) adds a secondary amide NH group, increasing the HBD count to 2. In drug design, HBD count is a critical determinant of passive membrane permeability and oral bioavailability; compounds with HBD ≤ 3 are generally favoured, but each additional HBD can reduce permeability by approximately one log unit [2]. The morpholine variant's lower HBD profile may confer superior passive permeability across biological membranes compared to the thiazole acetamide analog.

Medicinal Chemistry Ligand Design Pharmacophore Modelling

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomeric Core: Systematic Differences in logD, Metabolic Stability, and hERG Liability

A systematic matched-pair analysis of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer exhibits an order of magnitude lower logD in virtually all matched pairs, together with significantly better metabolic stability and reduced hERG channel inhibition [1]. In the target compound, the 1,3,4-oxadiazole core is preserved, distinguishing it from potential 1,2,4-oxadiazole-based comparators that might be considered as alternatives. The 1,3,4-isomer also shows superior aqueous solubility, which is further enhanced by the morpholine substituent [2].

Medicinal Chemistry Isosteric Replacement Drug Metabolism

Antimicrobial Activity of Morpholine-Containing 1,3,4-Oxadiazole-2-thiols: Class-Level Evidence with Quantitative MIC Ranges

A series of 1,3,4-oxadiazole-2-thiol derivatives bearing cyclic secondary amines—including morpholine, N-methyl piperazine, and piperazine—were synthesized and evaluated for antimicrobial activity [1]. The morpholine-containing derivatives exhibited moderate to potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 6–50 μM against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli, using ciprofloxacin as a reference standard. Antifungal activity was observed in the range of 12–50 μM against Candida albicans, with fluconazole as the comparator [1]. While the target compound (850937-40-5) has not itself been tested in this specific panel, it shares the morpholine-functionalized 1,3,4-oxadiazole-2-thioether chemotype, supporting the inference of antimicrobial potential within a comparable MIC range.

Antimicrobial Screening Hit Discovery Infectious Disease

Morpholine as a Privileged Solubilizing and pKa-Modulating Fragment in Oxadiazole Series

The morpholine ring is a well-established privileged scaffold in medicinal chemistry, widely used to improve aqueous solubility and modulate the basic pKa of attached heterocycles [1]. In the context of 1,3,4-oxadiazole derivatives, the morpholine moiety contributes a tertiary amine (predicted pKa ~7–8 for the morpholine nitrogen in this chemical environment), which can be partially protonated at physiological pH (7.4), enhancing aqueous solubility via ionization without compromising passive membrane permeability of the neutral species [2]. This contrasts with the tetrahydroquinoline analog (CAS 850937-44-9), where the nitrogen lone pair is conjugated into the aromatic ring, significantly lowering its basicity (predicted pKa < 5) and reducing pH-dependent solubility enhancement.

Pharmacokinetics Fragment-Based Design Lead Optimization

Drug-Likeness Profile: Rule of Five Compliance and Fragment-Based Desirability Assessment

The target compound satisfies all four Lipinski Rule of Five (Ro5) criteria: MW = 345.83 (< 500), clogP = 2.30 (< 5), HBD = 1 (< 5), HBA = 6 (< 10), and additionally meets Veber's oral bioavailability criteria with rotatable bonds (RB) = 4 (< 10) and tPSA = 79.37 Ų (< 140 Ų) [1] [2]. In contrast, the tetrahydroquinoline analog (CAS 850937-44-9) approaches the upper boundary of desirable property space with MW = 391.89 and elevated logP, while the thiazole acetamide analog violates Veber's guideline with increased tPSA. The target compound's balanced property profile places it in the optimal region of drug-like chemical space for fragment elaboration or as a starting point for hit-to-lead optimization.

Drug-Likeness Cheminformatics Compound Prioritization

Recommended Application Scenarios for 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine (CAS 850937-40-5)


Antimicrobial Screening Library Procurement for Hit Discovery Programs

Based on class-level evidence that morpholine-containing 1,3,4-oxadiazole-2-thiols exhibit antibacterial activity with MIC values in the 6–50 μM range against Gram-positive and Gram-negative bacteria [1], this compound is a rational inclusion in diversity-oriented antimicrobial screening libraries. Its favourable drug-likeness profile (Ro5-compliant, clogP 2.30, tPSA 79.37 Ų) [2] positions it as a development-compatible hit, reducing the likelihood of needing extensive property optimization should initial activity be confirmed.

Structure-Activity Relationship (SAR) Studies on Amine Capping Group Bioisosterism

The morpholine ring represents one of the most commonly employed saturated heterocycles in medicinal chemistry for solubility and pKa modulation [1]. Researchers exploring the impact of the amine capping group on target affinity, selectivity, and ADME properties can use this compound as the morpholine reference point alongside its tetrahydroquinoline (CAS 850937-44-9) and thiazole acetamide (CAS 850937-45-0) analogs. The systematic variation in MW, logP, HBD count, and amine basicity across these three analogs provides a compact but informative SAR matrix for pharmacophore mapping.

Lead Optimization Starting Point for 1,3,4-Oxadiazole-Based Anti-Infective or Anti-Cancer Programs

The 1,3,4-oxadiazole core has been validated across multiple therapeutic areas, including antibacterial, antitubercular, and anticancer indications [1] [2]. The presence of the 5-chlorothien-2-yl substituent provides a synthetic handle for further functionalization (e.g., Suzuki coupling at the chlorine position), while the morpholine-thioacetyl linker offers conformational flexibility and hydrogen-bond acceptor capacity for target engagement. The compound's balanced property profile (MW 345.83, clogP 2.30) [3] makes it an attractive core scaffold for fragment growth or systematic substitution at the thiophene 5-position.

Computational Chemistry and In Silico Screening Campaigns

With a ZINC database entry (ZINC58394355) and available 3D conformer representations [1], this compound is immediately deployable in virtual screening workflows, including molecular docking, pharmacophore searching, and molecular dynamics simulations. The computed properties (tPSA 79.37 Ų, clogP 2.30, HBD 1, HBA 6) [2] indicate adequate predicted membrane permeability for intracellular target engagement, supporting its inclusion in target-agnostic screening decks for targets located in both extracellular and intracellular compartments.

Quote Request

Request a Quote for 4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.